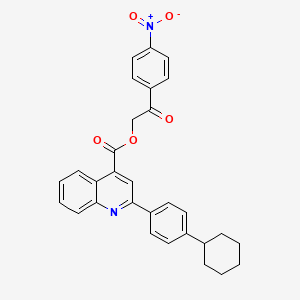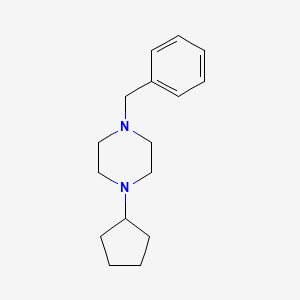![molecular formula C26H36N2O2 B10881072 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane](/img/structure/B10881072.png)
1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxybenzyl group, a piperidyl group, and an azepane ring
Preparation Methods
The synthesis of 1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Benzyloxy-3-methoxybenzyl alcohol: This intermediate can be synthesized by reacting 4-benzyloxy-3-methoxybenzaldehyde with a reducing agent such as sodium borohydride.
Formation of 1-(4-Benzyloxy-3-methoxybenzyl)piperidine: This step involves the reaction of 4-benzyloxy-3-methoxybenzyl alcohol with piperidine under appropriate conditions.
Cyclization to form 1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE: The final step involves the cyclization of 1-(4-benzyloxy-3-methoxybenzyl)piperidine with an appropriate reagent to form the azepane ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide to form various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for complex molecular structures.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxybenzyl groups are known to interact with various enzymes and receptors, modulating their activity. The piperidyl and azepane rings contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE can be compared with similar compounds such as:
4-Benzyloxy-3-methoxybenzaldehyde: This compound shares the benzyloxy and methoxybenzyl groups but lacks the piperidyl and azepane rings.
1-(4-Benzyloxy-3-methoxybenzyl)piperidine: This intermediate compound contains the piperidyl group but lacks the azepane ring.
4-Benzyloxy-1-butanol: This compound contains the benzyloxy group but differs in its overall structure and functional groups.
Properties
Molecular Formula |
C26H36N2O2 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
1-[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C26H36N2O2/c1-29-26-19-23(11-12-25(26)30-21-22-9-5-4-6-10-22)20-27-17-13-24(14-18-27)28-15-7-2-3-8-16-28/h4-6,9-12,19,24H,2-3,7-8,13-18,20-21H2,1H3 |
InChI Key |
COBVEBUHCGAGAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCC(CC2)N3CCCCCC3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10880996.png)
![6,7-dimethoxy-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10881000.png)


![4-[(4-ethoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10881016.png)
![Methyl 7-[4-(methoxycarbonyl)phenyl]-6-[(4-methylphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10881029.png)
![4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10881031.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10881033.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine](/img/structure/B10881039.png)

![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B10881043.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 3-[(4-nitrophenyl)sulfanyl]propanoate](/img/structure/B10881045.png)
![Methyl 4-({[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10881046.png)

